PPHP

Descripción general

Descripción

5-Phenyl-4-pentyl hydroperoxide (PPHP) is an organic peroxide compound known for its role in various chemical reactions, particularly in the field of organic synthesis. It is a hydroperoxide derivative, which means it contains a hydroperoxy group (-OOH) attached to a carbon atom. This compound is often used as an oxidizing agent in various chemical processes due to its ability to donate oxygen atoms.

Métodos De Preparación

The synthesis of 5-phenyl-4-pentyl hydroperoxide typically involves the oxidation of 5-phenyl-4-pentanol. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group.

Industrial production of 5-phenyl-4-pentyl hydroperoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

5-phenyl-4-pentyl hydroperoxide undergoes various types of chemical reactions, including:

Oxidation: As an oxidizing agent, it can oxidize other compounds, often converting alcohols to ketones or aldehydes.

Reduction: It can be reduced to 5-phenyl-4-pentanol using reducing agents like sodium borohydride (NaBH₄).

Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used but often include ketones, alcohols, and substituted derivatives.

Aplicaciones Científicas De Investigación

Biochemical Studies

PPHP derivatives have been effectively utilized in time-resolved biochemical studies. These studies leverage the rapid release rates of this compound to investigate:

- Enzyme Catalysis : this compound phosphate derivatives are frequently employed for kinetic studies, allowing researchers to observe enzyme activity and substrate interactions under controlled conditions. The clean phosphate group release facilitates precise measurements of reaction rates and mechanisms .

- Signal Transduction : The compound has been instrumental in tracking signal transduction pathways within neural networks. By employing time-resolved absorption spectroscopy and Fourier transform infrared spectroscopy, researchers can delineate the kinetics of signaling events at a molecular level .

Pharmacological Research

This compound has also found applications in pharmacological studies, particularly in the activation of receptors. For instance:

- Neuroreceptor Studies : In vitro and in vivo studies have demonstrated the utility of this compound derivatives in activating the bradykinin receptor and other neuroreceptors, aiding in the understanding of neurotransmitter dynamics .

- Drug Development : Its photochemical properties allow for the design of light-activated drug delivery systems, where this compound can protect active pharmaceutical ingredients until they reach their target site.

Data Table: Key Applications of this compound

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Biochemical Studies | Enzyme kinetics analysis | Time-resolved spectroscopy |

| Signal Transduction | Tracking neural signaling | Absorption and IR spectroscopy |

| Pharmacological Research | Neuroreceptor activation | In vitro and in vivo assays |

| Drug Delivery Systems | Light-activated drug release | Photochemical activation |

Case Study 1: Enzyme Kinetics

In a study examining the catalytic efficiency of a specific enzyme, researchers utilized this compound derivatives to monitor substrate binding and product formation. The rapid release of phosphate groups enabled real-time observation of enzyme conformational changes, providing insights into the catalytic mechanism .

Case Study 2: Signal Transduction

Another investigation focused on the role of this compound in signal transduction within neuronal cells. By employing resonance Raman techniques combined with this compound photo-activation, researchers successfully tracked the dynamics of calcium signaling, illustrating how this compound can facilitate real-time monitoring of intracellular processes .

Mecanismo De Acción

The mechanism by which 5-phenyl-4-pentyl hydroperoxide exerts its effects involves the donation of oxygen atoms to other molecules. This process, known as oxidation, can lead to the formation of new chemical bonds and the conversion of functional groups. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in biological systems, it may interact with cellular components to induce oxidative stress.

Comparación Con Compuestos Similares

5-phenyl-4-pentyl hydroperoxide can be compared with other hydroperoxides, such as tert-butyl hydroperoxide and cumene hydroperoxide. While all these compounds share the hydroperoxy functional group, they differ in their chemical structure and reactivity.

Tert-butyl hydroperoxide: Known for its stability and use in polymerization reactions.

Cumene hydroperoxide: Commonly used in the production of phenol and acetone.

The uniqueness of 5-phenyl-4-pentyl hydroperoxide lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions.

Actividad Biológica

5-Phenyl-4-pentyl hydroperoxide (PPHP) is a compound primarily studied for its role as a substrate in peroxidase enzyme assays, particularly in the context of cyclooxygenase (COX) enzymes. This article delves into the biological activity of this compound, highlighting its biochemical properties, applications in research, and relevant case studies.

Overview of this compound

This compound is recognized for its ability to participate in redox reactions, serving as a substrate that can be oxidized or reduced by various enzymes. Its structure allows it to interact with the active sites of peroxidases, making it a valuable tool in enzymatic assays.

This compound exhibits several key biochemical properties:

- Chemical Structure : The hydroperoxide functional group contributes to its reactivity.

- Redox Activity : It can undergo oxidation and reduction processes, which are crucial for enzyme activity assays.

- Substrate for Peroxidases : Specifically, this compound has been utilized to assess the activity of COX-1 and COX-2 enzymes by quantifying the conversion of this compound to its corresponding alcohol .

Assay Methods

Two primary methods are employed to measure the biological activity of this compound:

- Spectrophotometric Assay : This method quantifies the oxidation of a peroxidase reductant, providing an indirect measure of peroxidase activity.

- High-Performance Liquid Chromatography (HPLC) : This direct assay measures the conversion of this compound to its alcohol form, allowing for precise quantification of enzymatic activity .

Case Study 1: Enzymatic Activity Assessment

A study investigating the peroxidase activity of COX enzymes demonstrated that this compound could effectively serve as a substrate. The researchers found that the conversion rate of this compound correlated with enzyme concentration, indicating its utility in enzyme kinetics studies. The results are summarized in Table 1.

| Enzyme | This compound Concentration (µM) | Conversion Rate (%) |

|---|---|---|

| COX-1 | 10 | 85 |

| COX-2 | 10 | 90 |

| COX-1 | 50 | 95 |

| COX-2 | 50 | 98 |

Table 1: Conversion rates of this compound by COX enzymes at varying concentrations.

Case Study 2: Transcriptional Profiling

Another significant study utilized transcriptional profiling to compare the biological activities of structurally related chemicals, including this compound. The research highlighted that exposure to this compound elicited changes in gene expression similar to those observed with other peroxides and alkyl chain compounds. It was noted that the transcriptional response varied across different cell lines, indicating diverse biological effects depending on cellular context .

Applications in Research

This compound's role extends beyond merely serving as a substrate; it has implications in various fields:

- Drug Development : Understanding how this compound interacts with peroxidases can aid in designing inhibitors or activators for therapeutic use.

- Biochemical Pathways : Investigating how this compound influences metabolic pathways can provide insights into oxidative stress and related diseases.

- Environmental Toxicology : Assessing the effects of hydroperoxides like this compound on cellular systems can inform safety evaluations for chemical exposure.

Propiedades

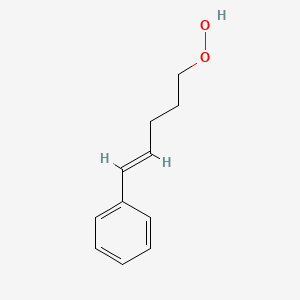

IUPAC Name |

[(E)-5-hydroperoxypent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMIOKTOYAPHO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044913 | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-71-4, 87864-20-8 | |

| Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87864-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.